molecular formula C27H24N2O4 B290534 N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide

N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide

Cat. No. B290534
M. Wt: 440.5 g/mol
InChI Key: MGABOWJZFGQRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as EANB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EANB is a benzamide derivative that has shown promising results in various studies, making it an interesting area of research for scientists.

Mechanism of Action

N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to exert various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are known to contribute to the development of various inflammatory diseases. Additionally, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. Additionally, further studies are needed to explore the potential applications of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in the treatment of various inflammatory diseases and cancer. Finally, more research is needed to elucidate the precise mechanisms by which N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide exerts its biological effects, which could lead to the development of more effective drugs in the future.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is a promising compound that has shown potential applications in various fields, including medicine, pharmacology, and biochemistry. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for drug development, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide involves the condensation of 2-naphthol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-ethoxyaniline. The final product is obtained by reacting the intermediate with benzoyl chloride.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.

properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

InChI

InChI=1S/C27H24N2O4/c1-2-32-25-13-6-5-12-24(25)29-27(31)21-10-7-11-22(16-21)28-26(30)18-33-23-15-14-19-8-3-4-9-20(19)17-23/h3-17H,2,18H2,1H3,(H,28,30)(H,29,31)

InChI Key

MGABOWJZFGQRPI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.